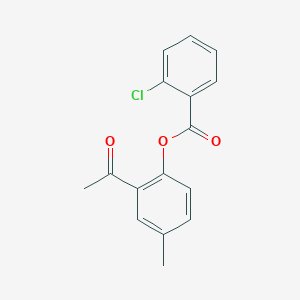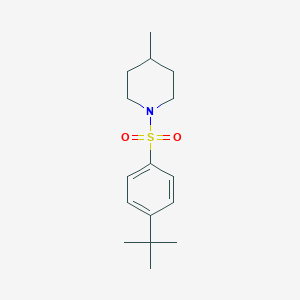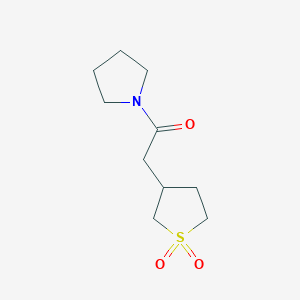
2-Acetyl-4-methylphenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-methylphenyl 2-chlorobenzoate (AMPCB) is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is used in various laboratory experiments due to its unique properties. AMPCB is synthesized through a specific method and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Acetyl-4-methylphenyl 2-chlorobenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, which results in the inhibition of specific biochemical pathways.
Biochemical and Physiological Effects:
2-Acetyl-4-methylphenyl 2-chlorobenzoate has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. 2-Acetyl-4-methylphenyl 2-chlorobenzoate has also been found to have antitumor activity and has been used in the synthesis of several anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetyl-4-methylphenyl 2-chlorobenzoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one of the limitations of 2-Acetyl-4-methylphenyl 2-chlorobenzoate is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-Acetyl-4-methylphenyl 2-chlorobenzoate in scientific research. One of the areas of interest is the development of new drugs based on the structure of 2-Acetyl-4-methylphenyl 2-chlorobenzoate. Another area of interest is the investigation of the mechanism of action of 2-Acetyl-4-methylphenyl 2-chlorobenzoate, which could lead to the discovery of new biochemical pathways. Additionally, the use of 2-Acetyl-4-methylphenyl 2-chlorobenzoate in the synthesis of other compounds could lead to the development of new materials with unique properties.
Conclusion:
In conclusion, 2-Acetyl-4-methylphenyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is synthesized through a specific method and has several biochemical and physiological effects. 2-Acetyl-4-methylphenyl 2-chlorobenzoate has been extensively used in scientific research and has several advantages for use in lab experiments. The future directions for the use of 2-Acetyl-4-methylphenyl 2-chlorobenzoate in scientific research are numerous, and it is likely that this compound will continue to be an important tool in the field of scientific research.
Méthodes De Synthèse
2-Acetyl-4-methylphenyl 2-chlorobenzoate is synthesized through a specific method that involves the reaction between 2-acetyl-4-methylphenol and 2-chlorobenzoic acid. The reaction is carried out in the presence of a catalyst, which helps in the formation of the desired product. The final product is purified through recrystallization, which results in the formation of white crystalline powder.
Applications De Recherche Scientifique
2-Acetyl-4-methylphenyl 2-chlorobenzoate has been extensively used in scientific research due to its unique properties. It is used as a reagent in various chemical reactions and has been found to be useful in the synthesis of several other compounds. 2-Acetyl-4-methylphenyl 2-chlorobenzoate has also been used as a starting material for the synthesis of various drugs.
Propriétés
Nom du produit |
2-Acetyl-4-methylphenyl 2-chlorobenzoate |
|---|---|
Formule moléculaire |
C16H13ClO3 |
Poids moléculaire |
288.72 g/mol |
Nom IUPAC |
(2-acetyl-4-methylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO3/c1-10-7-8-15(13(9-10)11(2)18)20-16(19)12-5-3-4-6-14(12)17/h3-9H,1-2H3 |
Clé InChI |
LTJHZYVICGBVOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C(=O)C |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)
![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)


